N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide
Brand Name: Vulcanchem
CAS No.: 18095-74-4
VCID: VC0108273
InChI: InChI=1S/C22H28N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-15H,9,16-17H2,1-4H3/b15-14+
SMILES: CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide

CAS No.: 18095-74-4

Main Products

VCID: VC0108273

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide - 18095-74-4

CAS No. 18095-74-4
Product Name N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide
Molecular Formula C22H28N2O
Molecular Weight 336.5 g/mol
IUPAC Name (E)-N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C22H28N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-15H,9,16-17H2,1-4H3/b15-14+
Standard InChIKey OVAZLWZUJJDABM-CCEZHUSRSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2
SMILES CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2
Canonical SMILES CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2
PubChem Compound 6433711
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator